Compound Description: D-24851 is a potent tubulin polymerization inhibitor currently in preclinical development. [] Its spectroscopic characteristics and optimized synthesis have been extensively studied. []
Relevance: This compound shares a very similar core structure with 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. The primary difference lies in the position of the nitrogen atom on the pyridine ring within the acetamide substituent. Both compounds feature a 1-(4-chlorobenzyl)-1H-indol-3-yl group attached to an acetamide moiety. The structural similarity suggests potential overlapping biological activities, particularly as tubulin inhibitors. []
Compound Description: Compound 1 is a non-steroidal anti-inflammatory drug (NSAID) derivative with potent and selective cyclooxygenase-2 (COX-2) inhibitory activity. [] It also demonstrates a non-ulcerogenic anti-inflammatory effect in rats. [] Despite these benefits, compound 1 exhibits poor metabolic stability in rat and human microsomes due to extensive cytochrome P450 (P450) 3 A4/2D6-mediated metabolism of the phenethyl group. []
Relevance: This compound is structurally related to 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide through their shared indole-3-acetamide core structure. While variations exist in the substituents attached to the indole nitrogen and the acetamide nitrogen, the common structural framework suggests potential similarities in their binding to biological targets and potential anti-inflammatory properties. [] Notably, the presence of the 4-chlorobenzoyl group in compound 1 and the 4-chlorobenzyl group in the target compound highlights a shared interest in exploring the effects of halogenated aromatic rings on biological activity within this compound class.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors based on the structural features of known inhibitors CA-4 analogues and indoles. [] Many compounds in this series exhibited potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. []
Relevance: These compounds, along with 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide, belong to a class of molecules containing an indole moiety linked to an acetamide group. Despite variations in substituents and linker length, the shared indole-acetamide core structure suggests potential commonalities in their binding to biological targets, particularly tubulin. [] This structural similarity highlights the significance of the indole-acetamide scaffold in the development of novel tubulin polymerization inhibitors.
Compound Description: Compound 8 is a selective aldosterone synthase (CYP11B2) inhibitor. It exhibits a cortisol-sparing effect and successfully lowers aldosterone levels in human subjects. []
Relevance: While not directly containing the acetamide moiety, this compound exhibits structural similarities to 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. Both compounds possess a halogenated indole ring (chlorine atom in both cases) and a pyridin-3-ylmethyl group linked via a nitrogen atom. These shared features, despite differences in the connecting group and additional substituents, suggest a potential common origin in drug design strategies focusing on similar biological targets. []
Compound Description: L-699,333 is a potent and selective 5-lipoxygenase (5-LO) inhibitor. [] It demonstrates significant inhibitory activity against 5-HPETE production in human 5-LO and LTB4 biosynthesis in human PMN leukocytes and whole blood. [] The compound shows efficacy in several inflammatory models, including rat pleurisy, hyperreactive rat model of antigen-induced dyspnea, antigen-induced bronchoconstriction in conscious squirrel monkeys, and conscious sheep models of asthma. [] L-699,333 exhibits high selectivity for 5-LO over other enzymes like human 15-LO, porcine 12-LO, ram seminal vesicle cyclooxygenase, and FLAP. []
Relevance: This compound, while structurally distinct from 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide in its overall framework, shares the presence of a 1-(4-chlorobenzyl)-indole moiety. This common feature highlights the potential importance of this specific substituted indole group in interacting with biological targets, despite variations in the overall molecular architecture and the presence of different pharmacophores for interacting with different enzyme families. []
Compound Description: Compound 45 is a potent antiallergic compound with significantly greater potency than astemizole in inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells. [] It also shows comparable inhibitory activity to astemizole in IL-4 production tests using Th-2 cells and even stronger activity in IL-5 assays. [] In vivo studies demonstrate the efficacy of compound 45 in inhibiting late-phase eosinophilia in sensitized guinea pigs following parenteral and oral administration. [] Furthermore, it effectively inhibits microvascular permeability in ovalbumin and capsaicin-induced rhinitis models. []
Relevance: This compound shares a striking structural similarity with 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide. Both compounds possess an N-(pyridinyl)-[1-(4-halobenzyl)indol-3-yl]acetamide core structure, differing only in the halogen substituent on the benzyl ring (fluorine vs. chlorine) and the position of the nitrogen atom on the pyridine ring. This remarkable resemblance suggests that even minor structural modifications within this specific chemical scaffold can significantly influence biological activity, particularly regarding antiallergic properties. []
Almorexant, SB-674042, and EMPA
Compound Description: These are all antagonists targeting orexin receptors, which are involved in regulating arousal and the sleep-wake cycle. Almorexant is a dual antagonist acting on both OX1 and OX2 receptors. [] SB-674042 exhibits selective antagonism towards the OX1 receptor. [] EMPA (N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) selectively antagonizes the OX2 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.